UCB-35440
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Overview
Description
UCB 35440 is a small molecule drug known for its dual function as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor. It has shown potential in treating immune system diseases and respiratory diseases, particularly asthma and skin inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of UCB 35440 involves several key steps:
Alkylation of 4-iodophenol: This step involves the reaction of 4-iodophenol with 1,4-dibromobutane to form an ether intermediate.
Palladium-catalyzed coupling: The ether intermediate undergoes a palladium-catalyzed coupling with 3-butyn-1-ol, leading to the formation of an adduct.
Reaction with difluorobenzhydryl piperazine: The adduct is then reacted with difluorobenzhydryl piperazine to yield the final product.
Industrial Production Methods: The industrial production of UCB 35440 typically involves high-pressure homogenization to prepare nanoparticles. This method enhances the solubility and dissolution characteristics of the compound, which is crucial given its poor water solubility .
Types of Reactions:
Oxidation and Reduction: UCB 35440 can undergo oxidation and reduction reactions, which are essential for its metabolic processing.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
UCB 35440 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving histamine receptor antagonists and lipoxygenase inhibitors.
Biology: The compound is employed in research on inflammatory pathways and immune responses.
Medicine: UCB 35440 is investigated for its potential therapeutic effects in treating asthma, skin inflammation, and other respiratory diseases.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
UCB 35440 exerts its effects through dual mechanisms:
Comparison with Similar Compounds
Cetirizine: Another histamine H1 receptor antagonist, commonly used as an antihistamine.
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
Uniqueness of UCB 35440: UCB 35440 stands out due to its dual function, combining the properties of both histamine H1 receptor antagonists and 5-lipoxygenase inhibitors. This dual action makes it particularly effective in treating conditions involving both histamine and leukotriene pathways .
Properties
CAS No. |
299460-62-1 |
---|---|
Molecular Formula |
C31H34ClN5O4 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide |
InChI |
InChI=1S/C31H34ClN5O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39)/t29-/m1/s1 |
InChI Key |
KHVLZYHEWIBDOU-GDLZYMKVSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-((aminocarbonyl)(hydroxy)amino)but-1-ynyl)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)benzamide ucb 35440-3 ucb-35440-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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